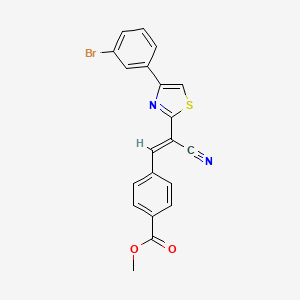![molecular formula C26H28N4O6 B3016268 N-(3-NITROPHENYL)-2-(3-{[(3-NITROPHENYL)CARBAMOYL]METHYL}ADAMANTAN-1-YL)ACETAMIDE CAS No. 313375-73-4](/img/structure/B3016268.png)
N-(3-NITROPHENYL)-2-(3-{[(3-NITROPHENYL)CARBAMOYL]METHYL}ADAMANTAN-1-YL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide is a complex organic compound characterized by the presence of nitrophenyl and adamantane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the nitrophenyl groups. The key steps include:
Preparation of Adamantane Derivative: Adamantane is functionalized to introduce reactive groups that can further react with nitrophenyl compounds.
Introduction of Nitrophenyl Groups: The nitrophenyl groups are introduced through nitration reactions, where nitro groups are added to the phenyl rings.
Formation of the Final Compound: The final step involves the coupling of the nitrophenyl groups with the adamantane derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions.
化学反応の分析
Types of Reactions
N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can undergo oxidation to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
N-(3-Nitrophenyl)acetamide: A simpler analog with similar nitrophenyl groups but lacking the adamantane moiety.
Adamantane derivatives: Compounds with the adamantane structure but different functional groups.
Uniqueness
N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide is unique due to the combination of nitrophenyl and adamantane groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6/c31-23(27-19-3-1-5-21(8-19)29(33)34)14-25-10-17-7-18(11-25)13-26(12-17,16-25)15-24(32)28-20-4-2-6-22(9-20)30(35)36/h1-6,8-9,17-18H,7,10-16H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIHJHOEDVWRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)


![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)
![Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3016195.png)
![1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3016196.png)

ammonio]propane-1-sulfonate](/img/structure/B3016199.png)


![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

